molecular formula C10H11Cl2NO B13179857 3-Amino-3-(2,6-dichlorophenyl)cyclobutan-1-ol

3-Amino-3-(2,6-dichlorophenyl)cyclobutan-1-ol

Cat. No.: B13179857
M. Wt: 232.10 g/mol
InChI Key: UPVUOGNZUULGEZ-UHFFFAOYSA-N
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Description

3-Amino-3-(2,6-dichlorophenyl)cyclobutan-1-ol is a cyclobutane derivative characterized by the presence of an amino group and two chlorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,6-dichlorophenyl)cyclobutan-1-ol typically involves the following steps:

    Cyclobutanone Formation: The initial step involves the formation of cyclobutanone, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Amination: The cyclobutanone is then subjected to amination using reagents such as ammonia or primary amines in the presence of catalysts like palladium or nickel.

    Chlorination: The final step involves the introduction of chlorine atoms to the phenyl ring. This can be done using chlorinating agents such as thionyl chloride or sulfuryl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The amino and chloro groups on the phenyl ring make the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Sodium hydroxide, potassium tert-butoxide; polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-Amino-3-(2,6-dichlorophenyl)cyclobutan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,6-dichlorophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and chloro groups allows for hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets. The cyclobutane ring provides a rigid framework that influences the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(2,4-dichlorophenyl)cyclobutan-1-ol
  • 3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol
  • 3-Amino-3-(2,6-dibromophenyl)cyclobutan-1-ol

Uniqueness

Compared to similar compounds, 3-Amino-3-(2,6-dichlorophenyl)cyclobutan-1-ol is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning affects its reactivity and interaction with molecular targets, potentially leading to distinct biological and chemical properties.

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

3-amino-3-(2,6-dichlorophenyl)cyclobutan-1-ol

InChI

InChI=1S/C10H11Cl2NO/c11-7-2-1-3-8(12)9(7)10(13)4-6(14)5-10/h1-3,6,14H,4-5,13H2

InChI Key

UPVUOGNZUULGEZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=C(C=CC=C2Cl)Cl)N)O

Origin of Product

United States

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